The synthesis of esculentin-2CHa typically involves solid-phase peptide synthesis. Crude peptides are purchased from suppliers such as GL Biochem Ltd and are purified to high purity (>98%) using reversed-phase high-performance liquid chromatography (HPLC). The purification process employs a mobile phase consisting of acetonitrile, water, and trifluoroacetic acid, with a gradual increase in acetonitrile concentration during elution. The molecular masses of the synthesized peptides are confirmed using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry .
Various analogues of esculentin-2CHa have been designed to enhance its biological activity and metabolic stability. These modifications include substitutions with cationic amino acids to improve cell membrane interaction and resistance to enzymatic degradation .
The amino acid sequence of esculentin-2CHa is GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC. The peptide has a net charge of +5 at pH 7 and an isoelectric point of 10.82, indicating its cationic nature, which is crucial for its interaction with negatively charged cell membranes . The three-dimensional structure of esculentin-2CHa has not been extensively characterized, but it is known to adopt an alpha-helical conformation in membrane-mimicking environments.
Esculentin-2CHa has been shown to stimulate insulin secretion from pancreatic beta cells through mechanisms that do not involve traditional receptor pathways. The peptide induces membrane depolarization and increases intracellular calcium levels, leading to enhanced insulin exocytosis. This process has been investigated using various assays that measure insulin release in response to different concentrations of the peptide .
The peptide's action on ion channels, particularly ATP-sensitive potassium channels, has also been studied. Inhibitors of these channels can block the insulin-releasing effects of esculentin-2CHa, suggesting that it modulates cellular excitability to promote insulin secretion .
The proposed mechanism for the action of esculentin-2CHa involves several steps:
This mechanism highlights the potential for esculentin-2CHa as a therapeutic agent for diabetes management.
Esculentin-2CHa is characterized by its amphipathic nature due to its sequence composition, which includes both hydrophobic and hydrophilic residues. This property facilitates its interaction with lipid membranes.
Key properties include:
Esculentin-2CHa has promising applications in various fields:
Research continues into optimizing its efficacy and safety for clinical applications, making esculentin-2CHa a significant focus within peptide therapeutics.
Esculentin-2CHa is a 37-amino acid peptide (Sequence: GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC) originally isolated from the skin secretions of the Chiricahua leopard frog (Lithobates chiricahuensis), a Ranidae species native to the southwestern United States and Mexico [1] [4]. With a molecular weight of 3843.54 Da and a strong cationic charge (+5 at physiological pH), this peptide exemplifies the evolutionary optimization of amphibian host-defense molecules for protection against microbial pathogens and environmental stressors [1] [6]. Its discovery adds to the rich repertoire of bioactive peptides in amphibian skins, which serve as a first line of immune defense in moist, microbe-rich habitats. Unlike systemic antibodies in higher vertebrates, these peptides provide rapid, broad-spectrum protection that does not require prior pathogen exposure, representing a crucial component of innate immunity conserved across amphibian lineages [1] [4].
Amphibian skin peptides constitute one of nature’s most diverse antimicrobial arsenals, evolving over 300 million years to counter diverse pathogens. Ranidae frogs (347 recognized species) produce hundreds of structurally distinct peptides, including the esculentin family [1]. These peptides emerge from gene duplication events followed by diversifying selection, allowing for targeted adaptation against region-specific pathogens. Esculentin-2CHa shares this evolutionary trajectory, with its gene belonging to a multigene family showing both conserved and variable regions across species [1] [6]. The hydrophobic N-terminal hexapeptide (GFSSIF) is evolutionarily conserved among esculentin-2 variants, despite variations in the remaining sequence, highlighting its non-negotiable role in antimicrobial function [6]. This conservation under selective pressure underscores its fundamental importance in amphibian survival—deletion of this region abolishes antimicrobial and cytotoxic activities [6]. Amphibian peptides like esculentin-2CHa thus represent optimized templates honed by evolution for immediate pathogen neutralization in environmentally exposed organisms.
Within Ranidae frogs, esculentin-2CHa functions as a multitasking defender with demonstrated efficacy against bacteria, fungi, and environmental stressors. Its secretion is triggered by norepinephrine release during stress or injury, coating the epithelial surface where it disrupts microbial membranes via electrostatic interactions [1] [4]. Compared to other frog peptides, esculentin-2CHa exhibits remarkable target selectivity: it potently inhibits multidrug-resistant bacteria (MIC ≤6 µM) and cancerous cells while showing low hemolytic activity against human erythrocytes (LC₅₀ = 150 µM) [1] [6]. This differential cytotoxicity likely enhances host survival by minimizing self-damage. Beyond direct antimicrobial action, esculentin-2CHa modulates immune responses by stimulating interleukin-10 (IL-10) production in mouse lymphoid cells—an anti-inflammatory cytokine that prevents excessive inflammation during infection clearance [1] [6]. Field studies of L. chiricahuensis populations confirm that peptide expression levels correlate with local pathogen pressures, indicating its adaptive role in immune defense across diverse habitats [1].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: